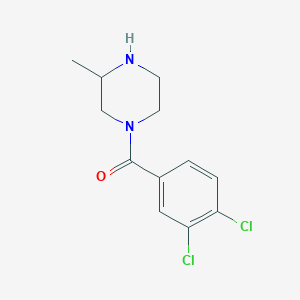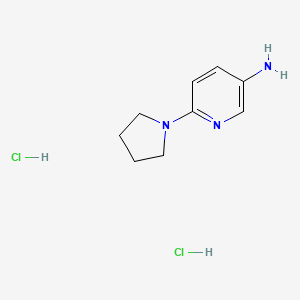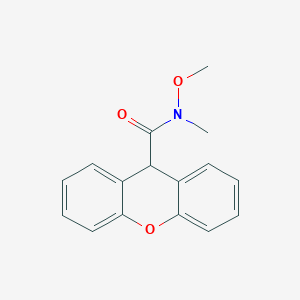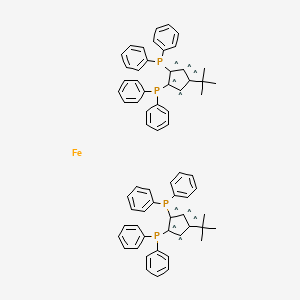
MFCD09971740
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene (MFCD09971740) is a highly efficient chiral ligand with a ferrocene backbone. It is known for its unique structure and properties, making it a valuable compound in various fields of scientific research and industrial applications. The molecular formula of this compound is C30H28FeO4P2 , and it has a molecular weight of 570.33 g/mol .
Mécanisme D'action
Target of Action
The primary target of 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene, 98% HiersoPHOS-3, also known as MFCD09971740, are Palladium-promoted catalytic transformations . These transformations play a crucial role in various chemical reactions, particularly in the functionalization of hetero-aromatic compounds and various carbon–carbon and carbon–nitrogen bond formation reactions .
Mode of Action
This compound interacts with its targets by acting as a ligand . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, 1,1’-Bis[bis(5-Methyl-2-furanyl) phosphino]ferrocene, 98% HiersoPHOS-3 forms a complex with Palladium, promoting catalytic transformations .
Biochemical Pathways
The compound affects several biochemical pathways, including:
- Suzuki-Miyaura coupling : A type of cross-coupling reaction, used in organic chemistry to synthesize carbon–carbon bonds .
- Heck coupling : A palladium-catalyzed carbon–carbon cross-coupling reaction .
- Buchwald-Hartwig cross-coupling : A chemical reaction used for the formation of carbon–nitrogen bonds .
- Sonogashira reactions : A cross-coupling reaction used to form carbon–carbon bonds .
Pharmacokinetics
As a ligand in palladium-promoted catalytic transformations, it is expected to have a significant impact on the bioavailability of the resulting compounds .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the formation of new carbon–carbon and carbon–nitrogen bonds . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene involves the reaction of ferrocene with bis(5-methyl-2-furanyl)phosphine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like palladium chloride. The process involves heating the reaction mixture to a temperature of around 80°C for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene can yield corresponding phosphine oxides, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and other bioactive molecules.
Comparaison Avec Des Composés Similaires
1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene can be compared with other similar compounds, such as:
1,1’-Bis(diphenylphosphino)ferrocene: Known for its use in catalysis and coordination chemistry.
1,1’-Bis(dicyclohexylphosphino)ferrocene: Another chiral ligand with applications in asymmetric synthesis.
1,1’-Bis(5-methyl-2-furanyl)phosphino)ferrocene: Similar in structure but with different substituents, affecting its reactivity and applications.
The uniqueness of 1,1’-Bis[bis(5-methyl-2-furanyl)phosphino]ferrocene lies in its specific structure, which imparts distinct properties and reactivity, making it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
756824-22-3 |
|---|---|
Formule moléculaire |
C30H28FeO4P2 |
Poids moléculaire |
570.3 g/mol |
Nom IUPAC |
cyclopenta-2,4-dien-1-yl-bis(5-methylfuran-2-yl)phosphane;iron(2+) |
InChI |
InChI=1S/2C15H14O2P.Fe/c2*1-11-7-9-14(16-11)18(13-5-3-4-6-13)15-10-8-12(2)17-15;/h2*3-10H,1-2H3;/q2*-1;+2 |
Clé InChI |
LBQFGHNIRDZESS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)P(C2=CC=C(O2)C)[C]3[CH][CH][CH][CH]3.CC1=CC=C(O1)P(C2=CC=C(O2)C)[C]3[CH][CH][CH][CH]3.[Fe] |
SMILES canonique |
CC1=CC=C(O1)P([C-]2C=CC=C2)C3=CC=C(O3)C.CC1=CC=C(O1)P([C-]2C=CC=C2)C3=CC=C(O3)C.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6319469.png)

![3,5-Dibromo-1-[(2-methylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6319482.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B6319492.png)
![tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate](/img/structure/B6319494.png)





